

A Comparative Spectroscopic Guide to Triisopropylsilanol-Protected Intermediates

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Compound of Interest

Compound Name: *Triisopropylsilanol*

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For researchers, scientists, and drug development professionals, the selection and confirmation of protecting groups are critical steps in multi-step organic synthesis. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide range of stabilities and cleavage conditions. Among these, the triisopropylsilyl (TIPS) group is valued for its steric bulk, providing robust protection. This guide presents a comparative spectroscopic analysis of **triisopropylsilanol** (TIPS) protected intermediates alongside other common silyl protecting groups: trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS). Benzyl alcohol is used as a model substrate to provide comparable data across the different protecting groups.

Spectroscopic Data Comparison

The choice of a silyl protecting group influences the spectroscopic signature of a molecule. The following tables summarize the key ^1H NMR, ^{13}C NMR, IR, and mass spectrometry characteristics of silylated benzyl alcohol derivatives.

^1H and ^{13}C NMR Data

The steric and electronic environment of the silicon atom in different silyl ethers leads to distinct chemical shifts for the protecting group's protons and carbons, as well as for the adjacent methylene protons of the benzyl group.

Protecting Group	Substrate: Benzyl Alcohol	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)
None	Benzyl Alcohol	7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, -CH ₂ -), ~2.4 (br s, 1H, -OH)[1] [2]	140.9 (Ar-C), 128.4 (Ar-CH), 127.4 (Ar-CH), 127.0 (Ar-CH), 64.7 (-CH ₂)[3]
TMS	Benzyl trimethylsilyl ether	7.3 (m, 5H, Ar-H), 4.69 (s, 2H, -CH ₂ -), 0.14 (s, 9H, -Si(CH ₃) ₃) [4]	141.9 (Ar-C), 128.2 (Ar-CH), 127.2 (Ar-CH), 126.7 (Ar-CH), 64.9 (-CH ₂), -0.7 (-Si(CH ₃) ₃)
TES	Benzyl triethylsilyl ether	7.3 (m, 5H, Ar-H), 4.75 (s, 2H, -CH ₂ -), 0.97 (t, 9H, -CH ₃), 0.60 (q, 6H, -Si-CH ₂ -) [4]	142.1 (Ar-C), 128.1 (Ar-CH), 127.1 (Ar-CH), 126.6 (Ar-CH), 64.5 (-CH ₂), 6.8 (-CH ₃), 4.5 (-Si-CH ₂ -)
TBDMS	Benzyl tert-butyldimethylsilyl ether	7.3 (m, 5H, Ar-H), 4.7 (s, 2H, -CH ₂ -), 0.9 (s, 9H, -C(CH ₃) ₃), 0.1 (s, 6H, -Si(CH ₃) ₂)[5]	141.7 (Ar-C), 128.3 (Ar-CH), 127.4 (Ar-CH), 126.8 (Ar-CH), 65.1 (-CH ₂), 25.9 (-C(CH ₃) ₃), 18.3 (-C(CH ₃) ₃), -5.3 (-Si(CH ₃) ₂)
TBDPS	Benzyl tert-butyldiphenylsilyl ether	7.7-7.3 (m, 15H, Ar-H), 4.8 (s, 2H, -CH ₂ -), 1.1 (s, 9H, -C(CH ₃) ₃) [6]	141.5 (Ar-C), 135.6 (Ar-C), 129.6 (Ar-CH), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.4 (Ar-CH), 126.9 (Ar-CH), 65.7 (-CH ₂), 26.8 (-C(CH ₃) ₃), 19.2 (-C(CH ₃) ₃)
TIPS	Benzyl triisopropylsilyl ether	7.3 (m, 5H, Ar-H), 4.8 (s, 2H, -CH ₂ -), 1.1 (m,	142.3 (Ar-C), 128.1 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH),

21H, -Si[CH(CH₃)₂]₃)
[4] 65.5 (-CH₂-), 18.0 (-
CH(CH₃)₂), 12.0 (-
CH(CH₃)₂)

Infrared (IR) Spectroscopy Data

The IR spectra of silyl ethers are characterized by the strong Si-O-C stretching vibrations, while the characteristic broad O-H band of the parent alcohol disappears.

Protecting Group	Substrate: Benzyl Alcohol	Key IR Absorptions (cm ⁻¹)
None	Benzyl Alcohol	~3300 (strong, broad, O-H stretch), 3030 (C-H sp ² stretch), 2930 (C-H sp ³ stretch), 1050 (strong, C-O stretch)[7][8][9]
TMS	Benzyl trimethylsilyl ether	3030 (C-H sp ² stretch), 2960 (C-H sp ³ stretch), ~1080 (strong, Si-O-C stretch), ~840 (strong, Si-C stretch)
TES	Benzyl triethylsilyl ether	3030 (C-H sp ² stretch), 2950 (C-H sp ³ stretch), ~1075 (strong, Si-O-C stretch), ~740 (strong, Si-C stretch)
TBDMS	Benzyl tert-butyldimethylsilyl ether	3030 (C-H sp ² stretch), 2930 (C-H sp ³ stretch), ~1090 (strong, Si-O-C stretch), ~835 (strong, Si-C stretch)
TBDPS	Benzyl tert-butyldiphenylsilyl ether	3070, 3050 (C-H sp ² stretch), 2930, 2860 (C-H sp ³ stretch), ~1115 (strong, Si-O-C stretch), ~700 (strong, Si-Ph stretch)
TIPS	Benzyl triisopropylsilyl ether	3030 (C-H sp ² stretch), 2940, 2865 (C-H sp ³ stretch), ~1065 (strong, Si-O-C stretch), ~880 (Si-C stretch)

Mass Spectrometry Fragmentation Data

The fragmentation patterns in mass spectrometry are highly dependent on the silyl protecting group. A common feature is the loss of an alkyl group from the silicon atom. The stability of the resulting silyl cation influences the observed fragments.

Protecting Group	Substrate: Benzyl Alcohol	Molecular Ion (m/z)	Key Fragment Ions (m/z)
None	Benzyl Alcohol	108[10]	107 [M-H] ⁺ , 91 [M-OH] ⁺ (tropylium ion), 79 [M-H-CO] ⁺ , 77 [C ₆ H ₅] ⁺ [10][11]
TMS	Benzyl trimethylsilyl ether	180[12]	165 [M-CH ₃] ⁺ , 107 [M-Si(CH ₃) ₃] ⁺ , 91 [C ₇ H ₇] ⁺ , 73 [Si(CH ₃) ₃] ⁺ [12]
TES	Benzyl triethylsilyl ether	222	193 [M-C ₂ H ₅] ⁺ , 115 [Si(C ₂ H ₅) ₃] ⁺ , 91 [C ₇ H ₇] ⁺
TBDMS	Benzyl tert-butyldimethylsilyl ether	222	165 [M-C(CH ₃) ₃] ⁺ , 91 [C ₇ H ₇] ⁺ , 75 [(CH ₃) ₂ Si=OH] ⁺
TBDPS	Benzyl tert-butyldiphenylsilyl ether	346	289 [M-C(CH ₃) ₃] ⁺ , 269 [M-Ph] ⁺ , 199 [Ph ₂ SiOH] ⁺ , 91 [C ₇ H ₇] ⁺
TIPS	Benzyl triisopropylsilyl ether	264	221 [M-C ₃ H ₇] ⁺ , 157 [Si(i-Pr) ₃] ⁺ , 91 [C ₇ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the silylated intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16, depending on sample concentration

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024, depending on sample concentration

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of the silylated intermediate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- If necessary, filter the sample through a syringe filter to remove any particulate matter.
- Transfer the solution to a GC vial.

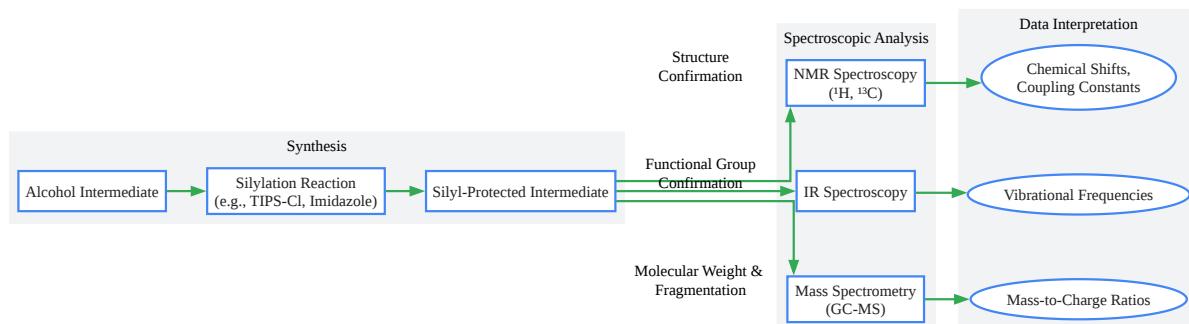
Instrument Parameters:

- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualizations

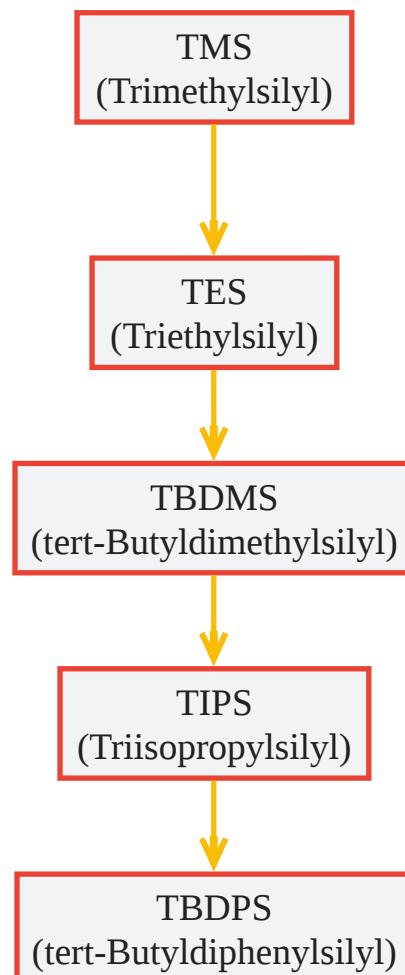
Workflow for Spectroscopic Analysis of a Silyl-Protected Intermediate



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A flowchart illustrating the process from synthesis to spectroscopic analysis and data interpretation for a silyl-protected intermediate.

Logical Relationship of Silyl Protecting Groups Based on Steric Hindrance



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A diagram showing the relative increase in steric hindrance among common silyl protecting groups.

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